![molecular formula C22H26ClN5O4 B10983223 N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10983223.png)
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group and a carboxamide group, making it a candidate for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 2-methoxyaniline to form 5-(acetylamino)-2-methoxyaniline.
Coupling Reaction: This intermediate is then coupled with an appropriate carboxylic acid derivative to introduce the oxoethyl group.
Piperazine Ring Formation: The final step involves the reaction of the intermediate with 4-(4-chlorophenyl)piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetylamino groups.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions for electrophilic substitution typically involve strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted aromatic compounds, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.
Biology
In biological research, the compound can be studied for its interactions with proteins and enzymes. Its structure suggests potential as an inhibitor or activator of certain biological pathways.
Medicine
Pharmacologically, the compound may be investigated for its potential as a drug candidate. Its structure is reminiscent of certain pharmacophores, suggesting possible activity against specific targets such as receptors or enzymes.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the piperazine ring and the chlorophenyl group suggests potential binding to hydrophobic pockets in proteins, while the acetylamino group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-ethoxyphenyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of the chlorophenyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its binding affinity to certain targets or altering its pharmacokinetic properties.
Biological Activity
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with significant potential in pharmacology. Its structure, which includes a piperazine core and various functional groups, suggests that it may interact with biological systems in unique ways. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Molecular Formula
The molecular formula of this compound is C22H26ClN5O4 .
Structural Features
The compound features:
- Piperazine core : A common structural motif in many bioactive molecules.
- Acetylamino group : Suggests potential interactions with enzymes or receptors.
- Methoxyphenyl moiety : May enhance lipophilicity and biological activity.
- Chlorophenyl group : Known to influence pharmacokinetics and receptor binding.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit several biological activities:
The mechanisms by which this compound exerts its effects are still under investigation. Possible mechanisms include:
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors involved in pain and inflammation.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes related to inflammatory processes .
Similar Compounds
A comparative analysis of structurally similar compounds reveals diverse biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Piperazine Derivative A | Substituted piperazine with a phenolic group | Analgesic properties |
Piperidine Derivative B | Piperidine core with halogen substitution | Antimicrobial activity |
Piperazine Derivative C | Contains a sulfonamide group | Anticancer properties |
The unique combination of functional groups in this compound may enhance its selectivity and potency as a therapeutic agent compared to these derivatives .
In Silico Studies
Recent docking studies have provided insights into how this compound interacts with target proteins. These studies indicate that the compound can effectively bind to key amino acids within receptor sites, suggesting a mechanism for its analgesic effects .
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have demonstrated promising results. For instance, piperazine derivatives have been shown to exhibit low toxicity while maintaining efficacy in animal models of pain and inflammation .
Properties
Molecular Formula |
C22H26ClN5O4 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H26ClN5O4/c1-15(29)25-17-5-8-20(32-2)19(13-17)26-21(30)14-24-22(31)28-11-9-27(10-12-28)18-6-3-16(23)4-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,31)(H,25,29)(H,26,30) |
InChI Key |
RGPWUPQAYNVCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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